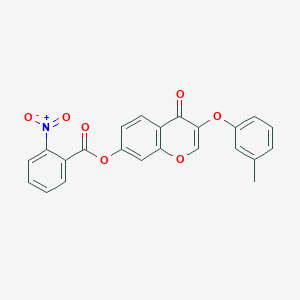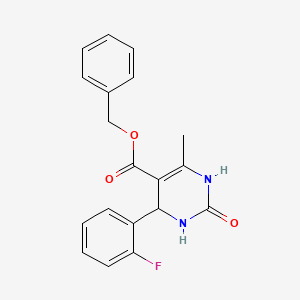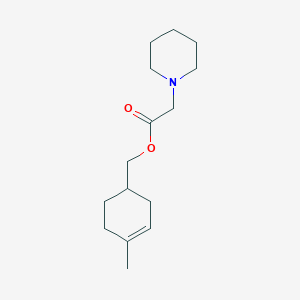
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate, also known as MNCB, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MNCB is a derivative of coumarin, which is a natural compound found in many plants. The unique chemical structure of MNCB makes it a promising candidate for various biological and biochemical applications, including drug discovery and development, molecular biology, and biochemistry.
作用机制
The mechanism of action of 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate is complex and involves multiple pathways. This compound has been shown to interact with various biological targets, including enzymes, receptors, and DNA. This compound can inhibit the activity of enzymes involved in various biological processes, including inflammation, cancer cell proliferation, and viral replication. Additionally, this compound can bind to receptors and modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in inflammation, cancer cell proliferation, and viral replication. Additionally, this compound has been shown to modulate the activity of various receptors, leading to various physiological effects, including anti-inflammatory, anti-tumor, and anti-viral effects.
实验室实验的优点和局限性
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has several advantages for lab experiments, including its high potency, selectivity, and specificity. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, this compound also has limitations for lab experiments, including its potential toxicity, instability, and limited solubility.
未来方向
There are several future directions for 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate research, including the development of new synthetic methods to improve its stability and solubility. Additionally, further research is needed to elucidate the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, this compound can be used as a starting point for the development of new drugs with improved pharmacological properties.
合成方法
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and biotransformation. Chemical synthesis involves the use of chemical reactions to create this compound from simple starting materials. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of this compound from precursor molecules. Biotransformation involves the use of microorganisms to transform precursor molecules into this compound.
科学研究应用
3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl 2-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in drug discovery and development. This compound has been shown to exhibit potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, this compound has been shown to have a high affinity for various biological targets, including enzymes, receptors, and DNA.
属性
IUPAC Name |
[3-(3-methylphenoxy)-4-oxochromen-7-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO7/c1-14-5-4-6-15(11-14)30-21-13-29-20-12-16(9-10-18(20)22(21)25)31-23(26)17-7-2-3-8-19(17)24(27)28/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCWCWWBDDEANH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![N-[2-(4-fluorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4989004.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-(4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B4989022.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)

![5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4989049.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4989054.png)
![2-(5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4989056.png)